Octyl 2-bromopropanoate

Übersicht

Beschreibung

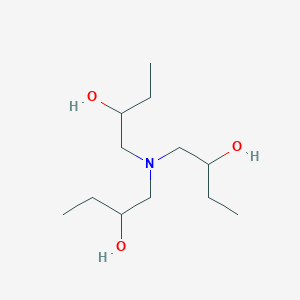

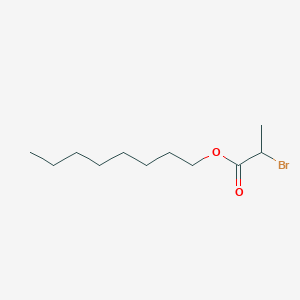

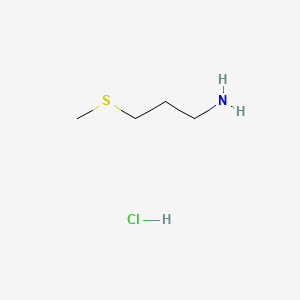

Octyl 2-bromopropanoate, also known as 2-Bromopropionic acid, octyl ester, is a chemical compound with the molecular formula C11H21BrO2 . Its molecular weight is 265.187 .

Molecular Structure Analysis

The molecular structure of Octyl 2-bromopropanoate consists of a bromopropionic acid moiety esterified with an octyl group . The structure can be represented in 2D or 3D molecular models .Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis of Flavors

Octyl ethanoate, closely related to Octyl 2-bromopropanoate, is used in the food, pharmaceutical, and cosmetic industries as a fixative, modifier, and aromatic ester. A study by Tomke & Rathod (2016) demonstrated the use of acoustic cavitation and ultrasound-assisted lipase to synthesize Octyl ethanoate via transesterification. This process was optimized to achieve a higher yield in a shorter time compared to conventional methods.

Synthesis of Heterocycles

Octyl 2-bromopropanoate and its derivatives play a crucial role in the synthesis of heterocyclic compounds. For example, Obushak et al. (2004) researched the use of ethyl 3-aryl-2-bromopropanoates to produce 5-R-benzyl-2-iminoselenazolidin-4-ones, significant in pharmaceutical chemistry.

Polymer Brush Formation

In the field of material science, a study by Park et al. (2016) developed a new bromoisobutyrate-terminated alkanethiol for forming self-assembled monolayers (SAMs) on gold surfaces. This facilitated the growth of polymer brushes, indicating potential applications in nanotechnology and surface engineering.

Medical Applications in Surgery

The medical application of Octyl 2-cyanoacrylate, a compound related to Octyl 2-bromopropanoate, was investigated for skin closure in facial plastic surgery. The study by Toriumi et al. (1998) showed that Octyl 2-cyanoacrylate offered a quicker and potentially more cosmetically favorable alternative to sutures.

Inhibition of Mild Steel Corrosion

A study on corrosion inhibition by Chafiq et al. (2020) found that certain spirocyclopropane derivatives, closely related to Octyl 2-bromopropanoate, effectively protected mild steel in acidic solutions. This highlights its potential use in industrial applications for corrosion protection.

Enzyme-Catalyzed Reactions in Organic Solvents

In biochemical engineering, Hertzberg et al. (1992) evaluated alginate as an immobilization matrix for lipase-catalyzed reactions, including the transesterification of Octyl 2-bromopropanoate. The study showed enhanced operational stability of lipase in organic solvents, opening avenues for biocatalysis in non-aqueous environments.

Eigenschaften

IUPAC Name |

octyl 2-bromopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO2/c1-3-4-5-6-7-8-9-14-11(13)10(2)12/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCFEZOZUMAGFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334263 | |

| Record name | Octyl 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl 2-bromopropanoate | |

CAS RN |

24625-82-9 | |

| Record name | Octyl 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate](/img/structure/B3050185.png)

![Dinaphtho[2,3-b;2',3-d]thiophene](/img/structure/B3050191.png)